molecular formula C12H15N3O B1399780 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1247128-02-4

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1399780
CAS No.: 1247128-02-4
M. Wt: 217.27 g/mol
InChI Key: PHEJGRRDCHBASE-UHFFFAOYSA-N
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Description

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide is a chemical building block of interest in medicinal chemistry, particularly in the search for new treatments for neglected tropical diseases. This indole-based scaffold has been investigated in early-stage drug discovery programs targeting Trypanosoma cruzi , the parasitic causative agent of Chagas disease . Research indicates that analogues within this chemical series exhibit activity against the intracellular amastigote forms of the parasite, providing a starting point for the development of novel anti-parasitic agents . The compound features a substituted indole core, a structure recognized for its broad relevance in pharmaceutical research; indole derivatives are known to interact with diverse biological targets and are present in several approved therapeutics, highlighting the scaffold's utility in probing biological pathways and optimizing drug-like properties . This reagent is intended for use in hit-to-lead optimization campaigns, SAR exploration, and other pre-clinical research to advance the development of new chemical entities.

Properties

IUPAC Name

5-amino-N-cyclopropyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-9-1-4-11-8(7-9)5-6-15(11)12(16)14-10-2-3-10/h1,4,7,10H,2-3,5-6,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEJGRRDCHBASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Overview:

  • Starting materials: Phenylhydrazine derivatives and suitable ketones or aldehydes bearing the cyclopropyl group.
  • Reaction conditions: Acidic environment (commonly using acids such as polyphosphoric acid or hydrochloric acid), elevated temperatures (~150°C).
  • Outcome: Formation of the indole ring with the cyclopropyl substituent introduced either via the hydrazine or the carbonyl precursor.

Research Findings:

  • In industrial synthesis, continuous flow reactors enhance yield and scalability, reducing environmental impact.
  • The cyclopropyl group can be introduced either prior to the indole formation or via post-synthesis modifications, as detailed in recent synthetic strategies.

Synthesis of the Cyclopropyl-Substituted Hydrazine Intermediates

The cyclopropyl group can be incorporated through several approaches:

Method Description Key Reagents References
Cyclopropylamine Derivatives Direct use of cyclopropylamine derivatives in hydrazine formation Cyclopropylamine, hydrazine ,
Cyclopropyl-Substituted Ketones Use of cyclopropyl ketones in the Fischer synthesis Cyclopropyl ketones, phenylhydrazine ,
Post-Synthesis Functionalization Introduction of cyclopropyl groups via nucleophilic substitution or cyclopropanation reactions on indole precursors Cyclopropyl halides, indole intermediates

Functionalization to Introduce the Amino and Carboxamide Groups

Following the formation of the indole core, the amino and carboxamide functionalities are introduced:

  • Amino Group Introduction: Typically achieved via nitration followed by reduction or direct amination strategies.
  • Carboxamide Formation: Acylation of the indole nitrogen with suitable acyl chlorides or via coupling reactions using carbodiimides (e.g., EDC, DCC).

Representative Procedure:

  • Step 1: Nitration of the indole at the 5-position.
  • Step 2: Reduction of the nitro group to an amino group.
  • Step 3: Amide coupling with cyclopropylcarbonyl chloride or related derivatives.

Optimization and Scale-Up Strategies

To facilitate large-scale synthesis, recent research emphasizes:

  • Use of green solvents (e.g., ethanol, water) to replace hazardous organic solvents.
  • Implementation of continuous flow reactors to improve yield, safety, and environmental footprint.
  • Catalyst selection (acidic or Lewis acids) to enhance reaction rates and selectivity.

Data Table Summarizing Key Synthesis Steps

Step Reagents Conditions Purpose References
Indole Core Formation Phenylhydrazine + Cyclopropyl Ketone Acidic, heat (~150°C) Indole ring construction ,
Cyclopropyl Group Introduction Cyclopropylamine or halides Nucleophilic substitution, cyclopropanation Cyclopropyl substitution ,
Amination Nitration, reduction Acidic/nucleophilic conditions Amino group installation ,
Carboxamide Formation Acyl chlorides or carbodiimides Room temperature to mild heating Carboxamide linkage

Chemical Reactions Analysis

Oxidation Reactions

The indole core and cyclopropane ring exhibit distinct oxidation behavior:

  • Indole ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the indole moiety undergoes regioselective oxidation at the C2–C3 double bond, forming a quinoline-like structure .

  • Cyclopropane ring oxidation : The cyclopropane group reacts with ozone or peroxides to form epoxides or undergo ring-opening, yielding aldehydes or ketones depending on substituents .

Key conditions :

Reaction TypeReagentsTemperatureProducts Formed
Indole oxidationKMnO₄, H₂SO₄0–25°CQuinoline-1-carboxamide
Cyclopropane oxidationO₃, H₂O₂−78°CEpoxide intermediates

Reduction Reactions

The carboxamide group and cyclopropane ring participate in reduction pathways:

  • Carboxamide reduction : LiAlH₄ reduces the amide to a methylamine derivative, generating 5-amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-methylamine .

  • Cyclopropane hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring, producing a propyl side chain .

Mechanistic example :

RCONHR LiAlH RCH NHR +Al OH [5]\text{RCONHR }\xrightarrow{\text{LiAlH }}\text{RCH NHR }+\text{Al OH }\quad[5]

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C5 position due to amino group activation:

  • Halogenation : NBS or Cl₂ in DMF introduces bromine/chlorine at C5 .

  • Nitration : HNO₃/H₂SO₄ yields 5-nitro derivatives, though the amino group may require protection .

Experimental data :

ElectrophileSolventYield (%)Product
N-BromosuccinimideDMF785-Bromo-N-cyclopropyl derivative
Cl₂CHCl₃655-Chloro-N-cyclopropyl analog

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid- or base-catalyzed cleavage:

  • Acidic conditions : HCl/MeOH induces ring-opening to form a propanal side chain .

  • Basic conditions : NaOH/EtOH generates a propiolic acid derivative .

Thermodynamic parameters :

ΔH=92.1kJ mol for acid catalyzed opening [7]\Delta H^\ddagger =92.1\,\text{kJ mol}\quad \text{ for acid catalyzed opening }\quad[7]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki coupling : 5-Bromo derivatives react with arylboronic acids to form biaryl systems .

  • Buchwald-Hartwig amination : Introduces secondary amines at C5 .

Optimized protocol :

python
# Example Suzuki coupling conditions catalyst = Pd(PPh₃)(5 mol%) base = K₂CO₃ (2 equiv) solvent = DMF/H₂O (4:1) temperature = 80°C, 12 h yield = 85%[5]

Table 2: Kinetic Parameters for Cyclopropane Reactions

Reaction Typek(s1)k\,(\text{s}^{-1})Ea(kJ mol)E_a\,(\text{kJ mol})
Acid-catalyzed opening2.3×1042.3\times 10^{-4}92.1
Base-catalyzed opening1.8×1031.8\times 10^{-3}84.7

Mechanistic Insights

  • Indole activation : The amino group at C5 enhances electron density, directing electrophiles to C4/C6 positions (ortho/para effects) .

  • Cyclopropane strain : Ring strain (110 kcal/mol) drives opening reactions under mild conditions .

Scientific Research Applications

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has shown potential as a scaffold for drug development due to its unique structural features. Its indole core is known for biological activity, making it a candidate for various therapeutic applications.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties. A study explored the modification of the indole structure to enhance its efficacy against cancer cell lines, suggesting that compounds like this compound could be optimized for similar effects .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it relevant in neuropharmacological studies. Its analogs have been investigated for their effects on serotonin receptors, which are crucial in treating mood disorders.

Case Studies

  • Serotonin Receptor Modulation : A study demonstrated that certain indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs). This positions this compound as a potential candidate for developing new antidepressants .

Antimicrobial Properties

Indole derivatives have shown promising antimicrobial activities. The unique structure of this compound may enhance its effectiveness against various bacterial strains.

Case Studies

  • Bacterial Inhibition : Research has indicated that certain modifications of indoles can inhibit bacterial growth. Preliminary tests on this compound suggest it may possess similar properties, warranting further investigation .

Data Tables

Application AreaFindings Summary
Medicinal ChemistryPotential scaffold for drug development with anticancer properties
NeuropharmacologyPossible selective serotonin reuptake inhibitor (SSRI) effects
Antimicrobial PropertiesPreliminary evidence of bacterial growth inhibition

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structurally analogous compounds vary in substituents on the indole ring, carboxamide group, or additional functional moieties. Below is a systematic comparison:

Carboxamide Substituent Variations

N-Cyclopropyl vs. N-Methyl
  • 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 62368-26-7) Molecular Formula: C₁₀H₁₃N₃O Key Differences: Replacing cyclopropyl with methyl reduces steric bulk and rigidity. The methyl group may enhance metabolic stability but decrease target selectivity due to reduced hydrophobic interactions . Properties: Higher topological polar surface area (TPSA: 64.3 Ų) compared to the cyclopropyl analog (TPSA: 58.2 Ų), suggesting altered solubility .
N,N-Diethyl and Isopropyl Derivatives
  • 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 1539162-84-9) Molecular Formula: C₁₃H₁₉N₃O Key Differences: Diethyl substitution increases lipophilicity (predicted logP: 2.1 vs.

Indole Ring Substitutions

5-Amino vs. 5-Chloro Derivatives
  • 5-Chloro-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 62368-12-1)
    • Molecular Formula: C₁₁H₁₃ClN₂O
    • Key Differences: Chlorine at the 5-position introduces electron-withdrawing effects, altering electronic distribution and binding affinity. This compound demonstrated activity in catalytic asymmetric synthesis studies .
Sulfonamide vs. Carboxamide Functionalization
  • 5-[(2,4-Difluorophenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide (Compound 24d in ) Molecular Formula: C₂₃H₁₇F₅N₃O₃S Key Differences: Sulfonamide and trifluoromethyl groups enhance potency as a monoacylglycerol acyltransferase-2 (MGAT2) inhibitor (IC₅₀ = 3.4 nM) but reduce oral bioavailability (52% in mice) compared to simpler carboxamides .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported)
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide 1247128-02-4 C₁₁H₁₄N₃O 204.25 Cyclopropyl carboxamide, 5-amino Not reported
5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide 62368-26-7 C₁₀H₁₃N₃O 191.23 Methyl carboxamide, 5-amino Not reported
5-Chloro-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide 62368-12-1 C₁₁H₁₃ClN₂O 224.69 Chloro, dimethyl carboxamide Catalyst in asymmetric synthesis
MGAT2 Inhibitor (Compound 24d) Not provided C₂₃H₁₇F₅N₃O₃S 541.46 Sulfonamide, trifluoromethyl IC₅₀ = 3.4 nM; oral bioavailability = 52%

Structural and Functional Insights

  • Cyclopropyl Group : The cyclopropyl moiety in the target compound introduces conformational rigidity, which may enhance binding specificity to hydrophobic pockets in biological targets compared to flexible alkyl groups (e.g., methyl or ethyl) .
  • Amino Group at 5-Position: The 5-amino substitution is critical for hydrogen bonding interactions in active sites, as seen in MGAT2 inhibitors .
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl or ethyl) are more cost-effective to synthesize (e.g., $1650/5g for 95% purity vs. $310/100mg for cyclopropyl analogs) .

Biological Activity

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide (CAS No. 1247128-02-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.27 g/mol
  • Structure : The compound features an indole core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, a study demonstrated that this compound exhibited a low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Mycobacterium tuberculosis. The MIC values were as low as 0.98 μg/mL against MRSA strains, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)
Staphylococcus aureus0.98
Mycobacterium tuberculosis0.98
Escherichia coliNon-active
Candida albicansModerate

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies indicated that it displayed significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations ranging from 5 to 20 μM over a 72-hour period.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to specific protein targets associated with bacterial resistance and cancer proliferation. These studies suggest that the compound can effectively bind to targets involved in the resistance mechanisms of pathogens, enhancing its potential as a therapeutic agent .

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)
RelA/SpoT homolog-9.5
Topoisomerase II-8.7
DNA gyrase-8.3

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide, and how can purity be optimized?

  • Methodology : A common approach involves condensation reactions using intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and 3-formyl-1H-indole-2-carboxylate in acetic acid for 3–5 hours yields crystalline products, which are purified via recrystallization (e.g., DMF/acetic acid mixtures) . Purity optimization requires HPLC validation (≥98% as in CP-91149 derivatives) and iterative recrystallization .

Q. How should researchers handle safety and storage of this compound based on its GHS classification?

  • Methodology : While no specific GHS hazards are listed, standard laboratory precautions (gloves, ventilation) are advised. Storage should be in a cool, dry environment, as per safety data sheets for structurally similar indole derivatives . Emergency protocols include contacting Combi-Blocks Inc. during business hours or Infotrac for spills .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • HPLC : For purity assessment (e.g., ≥98% as in CP-91149) .
  • NMR/FTIR : To confirm functional groups (e.g., carboxamide, cyclopropyl) .
  • Mass Spectrometry : For molecular weight validation (e.g., 163.17 g/mol in related dihydroindole derivatives) .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) be applied to explore this compound’s binding affinity to biological targets?

  • Methodology :

  • Grid Map Calculation : AutoDock Vina automatically generates grid maps for target proteins.
  • Multithreading : Utilize multicore processors to accelerate docking simulations.
  • Validation : Compare results with known ligands (e.g., tenidap intermediates) and validate via binding free energy calculations (ΔG) .

Q. What strategies resolve contradictions in synthetic yields or purity data across studies?

  • Methodology :

  • Cross-Validation : Use multiple analytical methods (e.g., HPLC + NMR) to confirm purity .
  • Reaction Optimization : Adjust stoichiometry (e.g., 1.1 equiv of 3-formylindole derivatives) or solvent systems (e.g., acetic acid vs. DMF) to improve yields .
  • Error Analysis : Compare batch-specific variables (e.g., temperature gradients, catalyst purity) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Derivatization : Modify the cyclopropyl or carboxamide groups (e.g., introducing bromophenyl or fluorophenyl substituents) to assess activity changes .
  • In Silico Screening : Use docking simulations to predict interactions with targets like gut microsomal triglyceride transport proteins (gMTP) .
  • Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate with computational data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 2
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide

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